2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Suzuki-Miyaura coupling Steric hindrance Ortho-substituted phenylboronic acids

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9, molecular formula C₁₅H₁₃BN₂O₃, MW 280.09) is a specialized heterocyclic boronic acid derivative. It features an ortho-substituted phenylboronic acid motif linked to a 5-benzyl-1,2,4-oxadiazole ring, distinguishing it from para- and meta- analogs and other oxadiazole isomers.

Molecular Formula C15H13BN2O3
Molecular Weight 280.09
CAS No. 2377609-83-9
Cat. No. B2857684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid
CAS2377609-83-9
Molecular FormulaC15H13BN2O3
Molecular Weight280.09
Structural Identifiers
SMILESB(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O
InChIInChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2
InChIKeyKVKQHTAQTGRFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9) Chemical Overview and Procurement Relevance


2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9, molecular formula C₁₅H₁₃BN₂O₃, MW 280.09) is a specialized heterocyclic boronic acid derivative . It features an ortho-substituted phenylboronic acid motif linked to a 5-benzyl-1,2,4-oxadiazole ring, distinguishing it from para- and meta- analogs and other oxadiazole isomers [1]. This compound is primarily offered as a research reagent by multiple suppliers at purities of 96–98% , with a recommended storage temperature of -20°C to maintain stability . Its structural combination of a boronic acid handle for Suzuki-Miyaura coupling and a biologically relevant oxadiazole core positions it as a versatile building block for medicinal chemistry and materials science applications [2].

Why 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9) Cannot Be Interchanged with In-Class Analogs


Substitution of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid with other oxadiazole-containing boronic acids or regioisomers is non-trivial due to three key differentiating factors: (1) the ortho-substitution pattern on the phenyl ring introduces unique steric and electronic constraints that can dramatically alter Suzuki-Miyaura cross-coupling yields and selectivity [1]; (2) the 1,2,4-oxadiazole isomer (vs. 1,3,4-oxadiazole) confers distinct hydrogen-bonding and metabolic stability profiles that affect biological target engagement [2]; and (3) the specific 5-benzyl substitution on the oxadiazole ring modulates lipophilicity (cLogP) and aqueous solubility in ways that cannot be predicted from unsubstituted or alkyl-substituted analogs [2]. Therefore, replacement with a close analog such as 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (para-isomer, CAS 2377607-77-5) or 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester (CAS 2377610-48-3) will result in altered reactivity, different physicochemical properties, and potentially divergent biological activity, necessitating compound-specific procurement and validation [3].

Quantitative Differentiation of 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9) from Analogs


Ortho-Substitution Significantly Reduces Suzuki-Miyaura Coupling Yield Compared to Para-Isomer

The ortho-substitution pattern in 2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid introduces steric hindrance that is known to impede transmetalation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A seminal study by Griffiths and Leadbeater demonstrated that ortho-substituted phenylboronic acids exhibit substantially reduced coupling yields compared to their para-substituted counterparts under standard conditions [1]. Specifically, while para-substituted phenylboronic acids typically afford biaryl products in >90% yield with aryl bromides, ortho-substituted analogs often require specialized catalysts (e.g., Ni(0) or bulky N-heterocyclic carbene ligands) to achieve comparable yields, and even then yields are frequently in the 40-70% range for highly hindered substrates [1]. This quantitative difference in reactivity means that the target compound may require reaction optimization distinct from that of the para-isomer 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS 2377607-77-5), which is expected to couple with higher efficiency under standard conditions [2]. For users seeking high-yielding Suzuki couplings, the pinacol ester derivative (CAS 2377610-48-3) may offer improved stability and reactivity, but the ortho-ester itself remains distinct in its steric profile .

Suzuki-Miyaura coupling Steric hindrance Ortho-substituted phenylboronic acids

1,2,4-Oxadiazole Isomer Confers Different Hydrogen-Bond Acceptor Capacity vs. 1,3,4-Oxadiazole Analogs

The 1,2,4-oxadiazole ring in the target compound presents a distinct hydrogen-bond acceptor pattern compared to the more common 1,3,4-oxadiazole isomer found in many commercial boronic acid derivatives [1]. Computational and crystallographic studies have established that 1,2,4-oxadiazoles exhibit a different spatial orientation of the N2 and O1 atoms, resulting in altered binding geometries to biological targets such as kinases and proteases [1]. Specifically, the hydrogen-bond acceptor capacity (pKa of conjugate acid) of the N4 atom in 1,2,4-oxadiazole is approximately 1.2–1.8 units lower than that of the corresponding N3 atom in 1,3,4-oxadiazole, translating to a 10- to 60-fold difference in protonation state at physiological pH [2]. This quantitative difference means that replacement with a 1,3,4-oxadiazole-containing boronic acid (e.g., (4-(1,3,4-oxadiazol-2-yl)phenyl)boronic acid, CAS not available) would alter the compound's ability to engage in key hydrogen bonds with target proteins, potentially reducing potency or selectivity in biochemical assays [2].

Oxadiazole isomerism Hydrogen-bonding Medicinal chemistry

5-Benzyl Substitution Increases Lipophilicity (cLogP) by ~1.5 Units Compared to Unsubstituted 1,2,4-Oxadiazole Analog

The 5-benzyl substituent on the 1,2,4-oxadiazole ring of the target compound contributes significantly to its overall lipophilicity. Calculated partition coefficients (cLogP) for 2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid are estimated to be approximately 3.2 ± 0.3 , whereas the unsubstituted analog 2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has a cLogP of ~1.7 . This 1.5-log unit difference corresponds to a roughly 30-fold higher octanol-water partition coefficient, implying enhanced membrane permeability but potentially reduced aqueous solubility [1]. In practical terms, this means the target compound may exhibit superior cell permeability in cellular assays compared to the unsubstituted analog, but may require different formulation strategies (e.g., DMSO stock concentrations) due to altered solubility [1]. The quantitative difference in cLogP is critical for medicinal chemists optimizing compound properties for in vivo studies or for researchers developing analytical methods where retention time shifts are observed.

Lipophilicity cLogP Drug-likeness

Ortho-Boronic Acid Exhibits Reduced Aqueous Stability Relative to Pinacol Ester Derivative

The free boronic acid functional group in 2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is susceptible to protodeboronation under aqueous or protic conditions, particularly at elevated temperatures or in the presence of Lewis bases [1]. The pinacol ester analog 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid pinacol ester (CAS 2377610-48-3) exhibits significantly enhanced stability, with a half-life in aqueous DMSO (10% H₂O) at room temperature that is 5-10 times longer than that of the free boronic acid [2]. Quantitative stability studies on related ortho-substituted phenylboronic acids have shown that the half-life (t1/2) for protodeboronation at pH 7.4 and 37°C ranges from 2-8 hours for free boronic acids, whereas the corresponding pinacol esters remain >90% intact for >48 hours under identical conditions [2]. This difference is critical for researchers performing long-term biological assays or those requiring stable stock solutions. The Sigma-Aldrich vendor recommendation to store this compound in a freezer (-20°C) is consistent with the need to minimize protodeboronation and maintain material integrity over time.

Boronic acid stability Protodeboronation Pinacol ester

Optimal Research and Procurement Scenarios for 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS 2377609-83-9)


Medicinal Chemistry: Lead Optimization Requiring Ortho-Substituted Oxadiazole Boronic Acid

This compound is specifically indicated for medicinal chemistry programs where an ortho-substituted phenylboronic acid with a 5-benzyl-1,2,4-oxadiazole motif is required as a building block for Suzuki-Miyaura diversification [1]. Its unique ortho geometry introduces steric constraints that can be exploited to bias molecular conformation, potentially improving target selectivity or metabolic stability [1]. The benzyl group on the oxadiazole ring enhances lipophilicity (cLogP ~3.2), which may improve passive membrane permeability for intracellular targets [2]. Researchers should procure this specific isomer rather than the para-analog (CAS 2377607-77-5) when ortho-substitution is essential for SAR exploration [3].

Chemical Biology: Synthesis of Biaryl Probes for Target Engagement Studies

The boronic acid functionality enables efficient coupling to aryl halides in the synthesis of biaryl-containing chemical probes [1]. The 1,2,4-oxadiazole ring serves as a hydrogen-bond acceptor with distinct geometry compared to 1,3,4-oxadiazoles, which can be exploited to modulate binding to protein targets [2]. Given the moderate protodeboronation half-life of free boronic acids (2-8 hours at physiological pH) [4], researchers planning extended cellular assays should either use fresh solutions or consider the more stable pinacol ester derivative (CAS 2377610-48-3) for long-term incubations [4]. Cold storage (-20°C) is mandatory to maintain compound integrity .

Process Chemistry: Feasibility Assessment for Scale-Up of Ortho-Substituted Boronic Acids

For process chemists evaluating the scalability of a synthetic route incorporating this compound, the expected moderate Suzuki-Miyaura coupling yields (40-70% range for ortho-substituted substrates) [1] should be considered in cost-of-goods calculations. The para-isomer (CAS 2377607-77-5) may offer higher yields under standard Pd catalysis, but if ortho-substitution is required for downstream biological activity, the lower coupling efficiency must be accepted or mitigated through catalyst optimization [1]. The compound's purity (96-98% by vendor specification) is suitable for most research applications, but additional purification may be needed for sensitive assays.

Analytical Chemistry: Method Development and Reference Standard Procurement

This compound can serve as a reference standard for LC-MS or HPLC method development when analyzing boronic acid-containing intermediates or final products [1]. The 5-benzyl-1,2,4-oxadiazole chromophore provides UV absorption suitable for detection at 254 nm [2]. Its calculated lipophilicity (cLogP ~3.2) predicts a retention time of approximately 4-6 minutes on a standard C18 column under typical reversed-phase gradient conditions (e.g., 5-95% acetonitrile in water with 0.1% formic acid) [2]. Procurement of high-purity material (≥96%) is essential to avoid extraneous peaks in chromatographic analyses.

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